molecular formula C16H15NO7S2 B2653644 (E)-2-(5-(2,5-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)succinic acid CAS No. 847270-26-2

(E)-2-(5-(2,5-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)succinic acid

Cat. No. B2653644
CAS RN: 847270-26-2
M. Wt: 397.42
InChI Key: CVCDSBXMMUQABD-WUXMJOGZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a complex organic molecule that includes a 2,5-dimethoxybenzylidene group , a 4-oxo-2-thioxothiazolidin-3-yl group, and a succinic acid group. The 2,5-dimethoxybenzylidene group is related to 3,5-Dimethoxybenzaldehyde , which is frequently used as a synthetic building block .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The 2,5-dimethoxybenzylidene group would contribute two methoxy groups (-OCH3) and a benzylidene (C6H5CH=) group to the structure . The 4-oxo-2-thioxothiazolidin-3-yl group would add a thiazolidine ring with a ketone (=O) and a thione (=S) functional group. The succinic acid group would add a four-carbon dicarboxylic acid group to the structure.

Scientific Research Applications

Synthesis and Structural Analysis

The compound of interest, closely related to thiazolidinone derivatives, has been extensively researched for its unique synthetic routes and structural properties. For instance, the reaction of (2,2-dimethylhydrazino)succinic acid ester with isothiocyanates led to esters of 1-substituted (3-dimethylamino-5-oxo-2-thioxo-4-imidazolidinyl)acetic acids, which in certain conditions undergo transformations to yield compounds with potential biological activities (Bremanis et al., 1987).

Antimicrobial Activity

The structural similarity of the compound to thiazolidinone derivatives has led to the exploration of their antimicrobial properties. Research has shown that thiazolidine-2,4-dione derivatives exhibit antibacterial activity against both Gram-positive and Gram-negative bacterial strains. One study synthesized a series of new (2,4-dioxothiazolidin-5-yl/ylidene)acetic acid derivatives and found them generally active against Gram-positive bacteria, suggesting the influence of electron-withdrawing substituents at the phenyl ring on antibacterial response (Trotsko et al., 2018).

Anticancer Activity

In addition to antimicrobial potential, compounds structurally related to (E)-2-(5-(2,5-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)succinic acid have been investigated for their anticancer activity. Novel thiazolidine-2,4-dione carboxamide and amino acid derivatives were synthesized and showed weak to moderate antibacterial activity and antifungal properties. Importantly, one compound demonstrated specific antibacterial activity against Gram-positive bacteria, highlighting its potential for further anticancer research (Alhameed et al., 2019).

properties

IUPAC Name

2-[(5E)-5-[(2,5-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO7S2/c1-23-9-3-4-11(24-2)8(5-9)6-12-14(20)17(16(25)26-12)10(15(21)22)7-13(18)19/h3-6,10H,7H2,1-2H3,(H,18,19)(H,21,22)/b12-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVCDSBXMMUQABD-WUXMJOGZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C=C2C(=O)N(C(=S)S2)C(CC(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)OC)/C=C/2\C(=O)N(C(=S)S2)C(CC(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-(5-(2,5-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)succinic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.